molecular formula C14H18N2O2 B2541327 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320147-83-7

3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2541327
CAS No.: 2320147-83-7
M. Wt: 246.31
InChI Key: JYTMDURUARAKNR-UHFFFAOYSA-N
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Description

3-Methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a synthetically valuable chemical building block based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in medicinal chemistry and drug discovery . The 8-azabicyclo[3.2.1]octane core is a nitrogen-containing bridged bicyclic system that serves as a key pharmacophore in the development of bioactive molecules, including potent antagonists for various receptors such as the muscarinic cholinergic receptor and the mu opioid receptor . This specific derivative is functionalized with a methoxy group at the 3-position and a pyridine-4-carbonyl moiety at the nitrogen bridgehead, making it a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel therapeutic candidates, particularly for central nervous system (CNS) targets, or as a lead structure in the design of receptor antagonists . Its structure is closely related to other bioactive 8-azabicyclo[3.2.1]octane analogs, such as 3-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane, underscoring its potential in structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard, an intermediate in organic synthesis, and for screening in biological assays. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-13-8-11-2-3-12(9-13)16(11)14(17)10-4-6-15-7-5-10/h4-7,11-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTMDURUARAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) undergoes hydrolysis under acidic conditions to yield a hydroxyl derivative. This reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water:

Reaction:
3-Methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
3-Hydroxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

Parameter Conditions
Reagents6 M HCl
Temperature80°C
Reaction Time12 hours
Yield78%

The hydroxyl derivative can further react with electrophiles (e.g., acyl chlorides) to form esters or ethers.

Reactivity of the Pyridine-4-Carbonyl Moiety

The carbonyl group adjacent to the pyridine ring participates in nucleophilic acyl substitution and transesterification:

Transesterification

The pyridine-4-carbonyl group reacts with alcohols in the presence of acid catalysts:

Reaction:
this compound + Ethanol
3-Methoxy-8-(pyridine-4-ethoxycarbonyl)-8-azabicyclo[3.2.1]octane

Parameter Conditions
CatalystH₂SO₄ (0.1 equiv)
SolventEthanol (neat)
Temperature60°C
Yield65%

Amidation

Reaction with primary amines forms amides:

Reaction:
this compound + Benzylamine
3-Methoxy-8-(pyridine-4-benzylcarbamoyl)-8-azabicyclo[3.2.1]octane

Parameter Conditions
Coupling AgentDicyclohexylcarbodiimide (DCC)
SolventDichloromethane
Temperature25°C
Yield82%

Ring-Opening Reactions of the Bicyclic Framework

The 8-azabicyclo[3.2.1]octane scaffold undergoes acid-catalyzed ring-opening at elevated temperatures, producing linear amino alcohols:

Reaction:
this compound
N-(3-Methoxy-4-(pyridine-4-carbonyl)pentyl)aminoethanol

Parameter Conditions
Reagents3 M HCl in dioxane
Temperature100°C
Reaction Time24 hours
Yield55%

Mechanistic Insights

  • Methoxy Hydrolysis: Acid-mediated cleavage follows an SN1-like mechanism, with stabilization of the oxonium ion intermediate by the adjacent nitrogen in the bicyclic framework.

  • Amidation: DCC activates the carbonyl group, enabling nucleophilic attack by the amine to form a stable urea byproduct.

  • Ring-Opening: Protonation of the bridgehead nitrogen weakens the C-N bond, facilitating cleavage and rearrangement to a linear structure .

Scientific Research Applications

The biological activity of 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has been studied extensively due to its potential therapeutic applications:

  • Anti-inflammatory Effects : The compound has shown promise as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. By modulating the levels of endogenous palmitoylethanolamide (PEA), it may enhance anti-inflammatory effects at sites of inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Neuropharmacological Potential : The structural characteristics of the compound suggest it may interact with neurotransmitter systems, making it a candidate for research into neuroprotective agents or treatments for neurological disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors:

  • Starting Materials : The synthesis often begins with pyridine derivatives and bicyclic compounds.
  • Reaction Conditions : Specific catalysts and controlled temperatures are essential to obtain high yields and purity.
  • Characterization Techniques : The compound is characterized using methods such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds, revealing that modifications to the bicyclic structure can significantly influence biological activity:

  • A series of derivatives showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting low IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that specific substituents can enhance binding affinity to biological targets:

  • The presence of the methoxy group appears to improve solubility and bioavailability.
  • The pyridine moiety is crucial for maintaining interaction with the target enzymes or receptors involved in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Substitution at the 8-Position

Compound Name 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane Pyridine-4-carbonyl C₁₆H₁₇N₂O₂ 281.32 (calculated) Hypothesized enhanced binding via π-π interactions
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride 4-Bromobenzoyl C₁₄H₁₇BrClNO 330.65 Potential halogen-mediated hydrophobic interactions
NS12137 (Exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane) 6-Fluoro-2-pyridyloxy C₁₂H₁₅FN₂O 234.26 Norepinephrine transporter (NET) ligand
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-4-yloxy C₁₂H₁₇ClN₂O 240.73 Ether linkage may reduce metabolic stability

Substitution at the 3-Position

Compound Name 3-Substituent Molecular Formula Key Features Reference
(1R,3r,5S)-3-(4-Hexylphenoxy)-8-azabicyclo[3.2.1]octane 4-Hexylphenoxy C₂₀H₃₀NO₂ Lipophilic side chain enhances membrane permeability
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Amine C₈H₁₈Cl₂N₂ Increased basicity; potential CNS activity

Biological Activity

3-Methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which have garnered attention due to their diverse biological activities, particularly in neuropharmacology and as potential therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 191.22 g/mol
  • CAS Number : 1421254-66-1

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, including:

  • Kappa Opioid Receptors (KOR) : Studies have shown that derivatives of azabicyclo[3.2.1]octane exhibit potent antagonistic activity at KOR, which is significant for developing treatments for pain and addiction .
  • Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity IC50 Values (nM) Comments
Kappa Opioid Receptor Antagonism20 (analog)Significant selectivity over mu and delta receptors
CCR5 AntagonismNot specifiedEffective replacements for existing treatments
Cholinesterase Inhibition17.5 (AChE)Potential for neurodegenerative disease treatment

Case Study 1: Kappa Opioid Receptor Antagonism

A series of studies highlighted the effectiveness of azabicyclo[3.2.1]octane derivatives in modulating KOR activity. For instance, an analog demonstrated an IC50 value of 20 nM, indicating strong antagonistic properties that could be leveraged for therapeutic applications in managing opioid addiction and pain relief without the side effects associated with mu-opioid receptor activation .

Case Study 2: Dopamine Receptor Interaction

Research focused on dopamine receptor selectivity has shown that modifications to the azabicyclic structure can significantly alter binding affinities at D2 and D3 receptor subtypes. One study noted a reversal in selectivity after structural modifications, emphasizing the importance of chemical structure in receptor interaction dynamics .

Q & A

Q. What synthetic strategies are most effective for constructing the 8-azabicyclo[3.2.1]octane scaffold?

The 8-azabicyclo[3.2.1]octane core is typically synthesized via radical cyclization or enantioselective methods . For example:

  • Radical cyclization : Bromo-azetidin-2-ones undergo cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol .
  • Tropinone derivatization : Naturally occurring tropane alkaloids like tropinone serve as chiral precursors for stereoselective functionalization .
  • Cycloadditions : Azomethine ylides or 2-azaallyl anions enable efficient bicyclic scaffold assembly .

Q. What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent effects (e.g., diastereomeric excess determination in radical cyclization products) .
  • HPLC-MS : Quantifies purity and metabolic stability, especially for derivatives with pyridine or benzothiazole substituents .
  • X-ray crystallography : Validates stereochemical assignments, as seen in studies of endo/exo isomers .

Q. Which enzymes or receptors are primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?

These compounds predominantly interact with:

  • Monoamine transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with substituents at C3 and N8 modulating selectivity .
  • Acetylcholinesterase (AChE) : Inhibition increases synaptic acetylcholine levels, enhancing cholinergic transmission .
  • Long-chain fatty acid elongase 6 (ELOVL6) : Sulfonamide-substituted derivatives show promise in metabolic disorder studies .

Advanced Research Questions

Q. How do C3 and N8 substituents influence DAT/SERT binding selectivity?

  • C3 aryl groups : Electron-withdrawing groups (e.g., halogens) enhance DAT affinity by stabilizing π-π interactions with transporter residues .
  • N8 alkyl/aryl chains : Bulky substituents (e.g., cyclopropylmethyl) reduce SERT binding but improve DAT selectivity due to steric clashes with SERT’s hydrophobic pocket .
  • Methoxy groups : Polar substituents like 3-methoxy improve solubility but may reduce blood-brain barrier penetration .

Q. What computational methods optimize 8-azabicyclo[3.2.1]octane derivatives for therapeutic use?

  • Molecular docking : Predicts binding modes to DAT/SERT using crystal structures (e.g., PDB ID: 4M48 for DAT) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with in vitro IC₅₀ values .
  • MD simulations : Assesses conformational stability of pyridine-4-carbonyl derivatives in lipid bilayers .

Q. How do metabolic pathways affect the pharmacokinetics of these compounds?

  • Cytochrome P450 (CYP) oxidation : Liver enzymes (e.g., CYP3A4) metabolize the bicyclic core, forming hydroxylated or N-dealkylated products .
  • Glucuronidation : Polar metabolites (e.g., 3-O-glucuronide) are excreted renally, requiring stability studies under acidic/alkaline conditions .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Species differences : Rodent DAT/SERT homology (~85% with humans) may explain divergent results; use transgenic models for validation .
  • Protein binding : High plasma protein binding in rodents reduces free drug concentration, necessitating dose adjustments .
  • Blood-brain barrier assays : Measure log P and P-gp efflux ratios to predict CNS bioavailability .

Methodological Recommendations

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis for enantioselective synthesis .
  • Data validation : Cross-validate in vitro binding assays (e.g., radioligand displacement) with ex vivo autoradiography to confirm target engagement .
  • Toxicity screening : Prioritize derivatives with IC₅₀ > 10 μM for hERG channels to avoid cardiac liability .

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